molecular formula C15H23N5O3 B149112 H-D-Arg-Phe-OH CAS No. 133410-92-1

H-D-Arg-Phe-OH

Cat. No. B149112
M. Wt: 321.37 g/mol
InChI Key: PQBHGSGQZSOLIR-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“H-D-Arg-Phe-OH” is a dipeptide consisting of D-Arginine and Phenylalanine . It has been studied for its opioid activities . The dipeptide Arg-Phe mimics the haemodynamic effects of FMRF amide. Both peptides increased blood pressure and heart rate in anaesthesized rats by central stimulation of the sympathetic nervous system .


Synthesis Analysis

The synthesis of peptides containing an arginine residue with an unprotected guanidine group has been described in the literature . The model peptides H-Phe-Arg-OH, H-Phe-D-Arg-OH, and H-Phe-Arg-Arg-OH were synthesized and characterized by ^1H NMR and ESI MS to determine the degree of Arg racemization and to reveal the possible formation of the dipeptide substituent during arginine attachment to the polymer .


Molecular Structure Analysis

The molecular weight of “H-D-Arg-Phe-OH” is 321.38 . The molecular formula is C₁₅H₂₃N₅O₃ . The structure of this dipeptide can be analyzed using tools like PepDraw .

Safety And Hazards

The safety data sheet for a similar compound, Met-Arg-Phe-Ala, indicates that it is combustible and can produce hazardous combustion gases or vapors in the event of a fire . Personal protective equipment is recommended when handling the substance, and it should not be allowed to enter drains .

Future Directions

Peptides have gained widespread popularity for a number of reasons, including their ability to deliver powerful and selective biological messages to cells . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This suggests that “H-D-Arg-Phe-OH” and similar peptides could have promising future applications in the field of nanomedicine .

properties

IUPAC Name

(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBHGSGQZSOLIR-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Arg-Phe-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.